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Compound of Interest

Compound Name: 6-Fluoroisoquinolin-1-amine

Cat. No.: B8776532

Compound Identity & Physicochemical Context[1
[4][5][6][7][8][9][10][11]

IUPAC Name: 6-fluoroisoquinolin-1-amine[1][2][3][4]
e CAS Number: 1009034-72-3[1][2][5][3][4]
e Molecular Formula: C

H

FN

[51E31[4]

e Molecular Weight: 162.16 g/mol [5][3]
o Physical State: Typically an off-white to pale yellow solid.[1][2]

e Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.

Synthetic Origin & Impurity Profile

13]

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities

may appear. The most common route involves the nucleophilic aromatic substitution (S
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Ar) of 1-chloro-6-fluoroisoquinoline with ammonia.[1][2]

o Key Impurity A: Unreacted 1-chloro-6-fluoroisoquinoline (Distinct isotopic pattern ClI
ICI
in MS).[1][2]

o Key Impurity B: Hydrolysis product 6-fluoroisoquinolin-1(2H)-one (Amide carbonyl stretch in
IR at ~1650 cm

).[11[2]

Mass Spectrometry (MS) Data

Method: Electrospray lonization (ESI) in Positive Mode.[1][2][6]

Parameter Value Interpretation

[M+H] 163.07 Protonated molecular ion
(Base Peak).[1][2]

[M+Na] 185,05 Sodium adduct (common in
unbuffered solvents).[1][2]

Consistent with C

Isotopic Pattern M (100%), M+1 (~10%) framework. No halogen pattern

(CI/Br) should be visible.[1][2]

Loss of exocyclic amine
] -17 (NH o
Fragmentation (characteristic of 1-

) aminoisoquinolines).[1][2]

Loss of hydrogen fluoride

Fragmentation -20 (HF) (confirms F on aromatic ring).

[1](2]

Diagnostic Note: The absence of a characteristic M+2 peak (approx. 33% height of M) confirms
the complete displacement of the chloro- precursor.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at position 6 introduces spin-spin coupling (

and

) that splits signals in both proton and carbon spectra.[1][2]

H NMR (400 MHz, DMSO- )

e Chemical Shift Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2]
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Position

Shift (

ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

NH

7.20-7.50

Broad Singlet

Exchangeable
with D

O. Broadening
due to
qguadrupole

relaxation of N.

H3

6.85

Doublet (d)

Upfield shift due
to resonance
donation from 1-
NH

into the pyridine
ring.[1][2]

H4

7.45

Doublet (d)

Typical
heteroaromatic
doublet.

H5

7.95

dd

Deshielded peri-
proton. Split by
ortho-F and

meta-H.

H7

7.35

dt or ddd

Shielded by
ortho-F. Complex

splitting pattern.
[11[2]

H8

8.20

dd

Most deshielded
aromatic signal
(peri to N). Split
by meta-F.

C NMR (100 MHz, DMSO- )
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The carbon spectrum is dominated by C-F coupling.[1][2]

C6 (ipso):
ppm.[1][2] Appears as a doublet with
Hz.[1][2]
« C5 (ortho):
ppm.[1][2] Doublet with
Hz.[1][2]
« C7 (ortho):
ppm.[1][2] Doublet with
Hz.[1][2]
« C1 (amino-substituted):
ppm.[1][2] Singlet (or weak doublet if long-range coupling exists).[1][2]
. C8 (meta):
ppm.[1][2] Doublet with
Hz.[1][2]
F NMR (376 MHz, DMSO- )
« Signal: Single peak at
to

ppm.[1][2]

» Multiplicity: Technically a quartet or multiplet due to coupling with H5, H7, and H8, but often
appears as a broad singlet if proton decoupling is not applied.
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Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Wavenumber (cm

Functional Group Mode
)
Primary Amine (-NH N-H Asymmetric & Symmetric
3450, 3320
) Stretch (Doublet).[1][2]
o i C=N Stretching (Aromatic).[1]
1625 Isoquinoline Ring
[2]
1580, 1490 Aromatic Skeleton C=C Ring Breathing.
) C-F Stretching (Strong band).
1210 - 1180 Aryl Fluoride
[11[2]
C-H Out-of-plane bend
830 Aromatic Substitution (isolated/adjacent hydrogens).

[1](2]

Experimental Workflow & Validation Logic

The following diagram outlines the logical flow for synthesizing and validating 6-

Fluoroisoquinolin-1-amine, ensuring the exclusion of common by-products.
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Starting Material:
1-Chloro-6-fluoroisoquinoline

:

Reaction

NH3 (aq) / EtOH or NH4OAc
140°C, Sealed Tube

:

Workup:

Extract w/ EtOAc
Wash w/ Brine

l

Crude Product

/

st

TLC Analysis
(Hex/EtOAc 1:1)
Look for polar spot (Rf ~0.3)

Impurity Check (IR/MS)
Is M+ = 164 present (Hydrolysis)?
Is M+ =181 present (Chloride)?

If impurities detected

Purification:
Recrystallization (EtOH) If clean
or Flash Column

Final Characterization

6-Fluoroisoquinolin-1-amine
(>98% Purity)

Click to download full resolution via product page

Figure 1: Synthesis and characterization workflow for 6-Fluoroisoquinolin-1-amine.

Protocol: Sample Preparation for NMR

To ensure the resolution of the specific couplings described above:
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e Solvent; Use DMSO-

(0.6 mL).[1][2] CDCI
may cause the NH
protons to broaden excessively or disappear due to exchange.

» Concentration: Dissolve 5-10 mg of the solid.

« Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts
(NH

CI) from the synthesis, which can distort the baseline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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